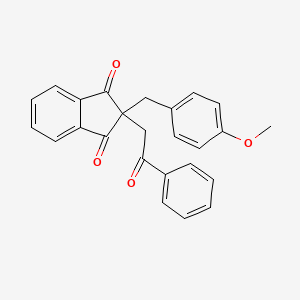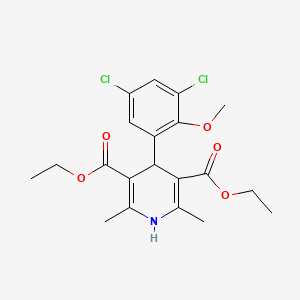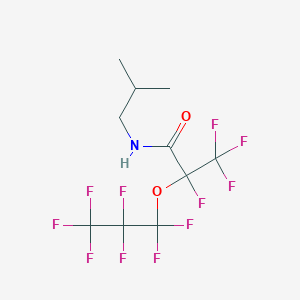
2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of indene-1,3-diones and possesses various biological activities, including anti-inflammatory, antitumor, and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, scientific research studies have suggested that the compound may exert its biological activities through various signaling pathways. For example, the compound has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Additionally, 2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been reported to possess various biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and decrease lipid peroxidation, which may be beneficial in preventing oxidative stress-related diseases. Additionally, the compound has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is its potential therapeutic applications. The compound has demonstrated potent anti-inflammatory, antitumor, and antioxidant activities, which may be beneficial in the treatment of various diseases. Additionally, the compound has been reported to possess low toxicity, which may make it a safer alternative to other therapeutic agents. However, one of the limitations of 2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the scientific research of 2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. One of the potential directions is to investigate the compound's potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the compound's potential as an anticancer agent and its mechanism of action in cancer cells. Furthermore, the development of novel drug delivery systems may improve the bioavailability and efficacy of 2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione for therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione can be achieved through various methods. One of the most common methods involves the reaction of 2-acetyl-1,3-indandione and 4-methoxybenzaldehyde in the presence of a base catalyst. This reaction results in the formation of the intermediate 2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione, which can be further purified to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various scientific research studies, including anti-inflammatory, antitumor, and antioxidant activities. The compound has been reported to inhibit the production of pro-inflammatory cytokines and decrease the expression of inflammatory mediators in vitro and in vivo. Additionally, 2-(4-methoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has demonstrated potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O4/c1-29-19-13-11-17(12-14-19)15-25(16-22(26)18-7-3-2-4-8-18)23(27)20-9-5-6-10-21(20)24(25)28/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUGJFYVMSHNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5325849 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5977627.png)
![N-(4-fluorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5977638.png)

![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)

![[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
![5-methyl-7-(4-methylphenyl)-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5977681.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![2-[1-cyclopentyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5977697.png)
![methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B5977717.png)
![5-[(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]isoquinoline](/img/structure/B5977718.png)
![3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5977722.png)